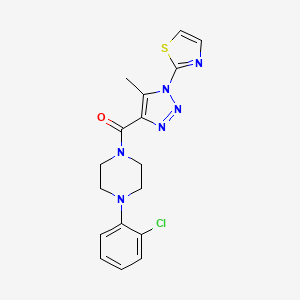

(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[5-methyl-1-(1,3-thiazol-2-yl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6OS/c1-12-15(20-21-24(12)17-19-6-11-26-17)16(25)23-9-7-22(8-10-23)14-5-3-2-4-13(14)18/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFCFDBLQBCMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1286697-59-3, is a novel synthetic derivative that incorporates both piperazine and thiazole moieties. This article reviews its biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 443.0 g/mol. The structure includes a piperazine ring substituted with a 2-chlorophenyl group, linked to a thiazole ring that is further substituted with a methyl group and a triazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClN6OS |

| Molecular Weight | 443.0 g/mol |

| CAS Number | 1286697-59-3 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiazole moiety demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been extensively studied. In particular, derivatives similar to the target compound have shown promising results in animal models of epilepsy. For instance, one study reported that thiazole-linked piperazine derivatives exhibited protective effects in seizure models with median effective doses (ED50) ranging from 18.4 mg/kg to higher values depending on the specific substitution patterns .

Table: Anticonvulsant Efficacy of Thiazole Derivatives

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| 4-(6-amino-3,5-dicyano) derivative | 18.4 | 9.2 |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl) | 18.4 | Not specified |

| Target Compound | TBD | TBD |

Cytotoxic Activity

Thiazole derivatives have also been evaluated for their cytotoxic effects against cancer cell lines. Research has shown that certain thiazole-based compounds possess significant anti-cancer activity with IC50 values indicating potent inhibition of cell proliferation in various tumor models. For example, compounds featuring the thiazole ring have been noted for their ability to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of Bcl-2 family proteins .

Table: Cytotoxicity Data for Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 | Jurkat (anti-Bcl-2) |

| Compound B | 1.98 | A-431 (anti-A431) |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the thiazole ring enhances the compound's ability to inhibit key enzymes involved in bacterial metabolism.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.

- Apoptotic Induction : The structural features allow for interaction with cellular pathways that regulate apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing various analogs of thiazole derivatives for enhanced biological activity:

- Study on Antimicrobial Efficacy : A series of thiazole-piperazine hybrids were tested against Mycobacterium tuberculosis, revealing IC50 values as low as 2.32 mM against resistant strains .

- Anticonvulsant Testing : In vivo studies demonstrated that specific substitutions on the piperazine ring significantly increased anticonvulsant efficacy compared to unsubstituted analogs .

- Cancer Cell Line Studies : Compounds with specific electron-withdrawing groups showed improved cytotoxicity against various cancer cell lines, suggesting potential for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Aryl Groups

The compound’s closest analogs include:

- 4-(4-Chlorophenyl)piperazine derivatives (e.g., compound 4 in ): Substitution at the 4-position of the phenyl ring (vs. 2-position in the target compound) alters steric and electronic profiles. The 2-chloro group may induce conformational strain in the piperazine ring, affecting receptor engagement .

- Fluorophenyl analogs (e.g., compound 5 in ): Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine. This impacts membrane permeability and binding affinity in therapeutic applications .

Table 1: Substituent Effects on Key Properties

*Estimated using fragment-based methods.

†As cited in .

Heterocyclic Variations

- Thiazole vs. Pyrazoles may exhibit stronger dipole interactions due to nitrogen-rich cores .

- Triazole Substitution : The 1,2,3-triazole in the target compound is linked to a thiazole, whereas analogs like m6 () feature 1,2,4-triazoles. The 1,2,3-triazole’s regiospecificity may influence metabolic pathways and target selectivity .

Table 2: Structural Parameters from Crystallography

*Predicted based on isostructural analogs.

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound, and what critical reagents or conditions ensure regioselectivity in triazole formation?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate derivatives are often precursors, with thiazole-2-amine introduced via nucleophilic substitution .

- Step 2 : Piperazine coupling. The 2-chlorophenyl-substituted piperazine is reacted with the triazole-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone bridge .

- Key Reagents : Cu(I) catalysts (for regioselective triazole formation), DMF as a solvent, and anhydrous conditions to prevent hydrolysis of reactive intermediates .

Regioselectivity Challenge : Competing 1,4- vs. 1,5-triazole isomers may arise. Using Cu(I) catalysts and sterically hindered alkynes favors the 1,4-regioisomer, critical for bioactivity .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

- 1H/13C NMR : Assign peaks to distinguish piperazine (δ 2.5–3.5 ppm, multiplet) and thiazole/triazole protons (δ 7.0–8.5 ppm). Coupling patterns confirm substitution positions .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and bond angles. For example, the dihedral angle between the triazole and thiazole rings (typically 10–15°) impacts π-π stacking interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 428.08) and detects halogen isotopic patterns (Cl signature) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of this compound to serotonin receptors, and what structural modifications enhance selectivity?

- DFT Calculations : Optimize the geometry to evaluate electron density distribution. The 2-chlorophenyl group exhibits a partial charge of −0.25 e, enhancing hydrophobic interactions with receptor pockets .

- Docking Studies : Use software like AutoDock Vina to simulate binding to 5-HT₁A/2A receptors. The triazole-thiazole moiety forms hydrogen bonds with Asp116 (5-HT₁A), while the piperazine nitrogen interacts with Ser159 via water-mediated contacts .

- Selectivity Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves 5-HT₁A affinity (Ki < 10 nM) but may reduce solubility. Balance lipophilicity (clogP ~3.5) with polar surface area (~75 Ų) .

Q. What experimental approaches resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 transfected with human 5-HT receptors) and control compounds (e.g., WAY-100635 for 5-HT₁A) to minimize variability .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies between in vitro and in vivo studies .

- Data Normalization : Report activities as % inhibition relative to baseline (e.g., 100% = full receptor occupancy) and validate with orthogonal methods (e.g., calcium flux assays vs. radioligand binding) .

Q. How do noncovalent interactions (e.g., halogen bonding, π-stacking) revealed by Hirshfeld surface analysis influence the compound’s crystal packing and stability?

- Halogen Bonding : The Cl atom on the phenyl ring acts as a σ-hole donor, forming interactions with electron-rich thiazole S atoms (distance ~3.4 Å) .

- π-Stacking : The triazole and thiazole rings exhibit face-to-face stacking (interplanar distance ~3.6 Å), stabilizing the crystal lattice. This is quantified via Hirshfeld surface analysis (C⋯C contacts = 12% of total interactions) .

- Impact on Stability : Stronger halogen bonds correlate with higher melting points (mp ~215–220°C) and reduced hygroscopicity, critical for long-term storage .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | CuSO₄·5H₂O, sodium ascorbate, DMF, 60°C | 78 | >95% | |

| 2 | 2-Chlorophenylpiperazine, K₂CO₃, 80°C | 65 | 92% |

Q. Table 2. Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT Prediction | X-ray Data |

|---|---|---|

| C-Cl (phenyl) | 1.74 | 1.73 |

| N-N (triazole) | 1.32 | 1.31 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.